

# A Deep Dive into the Spectroscopic Characterization of 3-(3-bromophenyl)propanoic acid

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## Compound of Interest

Compound Name: **3-(3-bromophenyl)propanoic Acid**

Cat. No.: **B181663**

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An In-depth Technical Guide for Researchers and Drug Development Professionals

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### Introduction

**3-(3-bromophenyl)propanoic acid** is a halogenated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Its structural features, including a substituted benzene ring and a carboxylic acid moiety, make it a valuable building block for the synthesis of more complex molecules. A thorough understanding of its chemical identity and purity is paramount for its effective application, necessitating a comprehensive spectroscopic analysis. This guide provides an in-depth exploration of the analytical techniques used to elucidate the structure and properties of **3-(3-bromophenyl)propanoic acid**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the experimental rationale and data interpretation, empowering users to confidently assess and utilize this compound in their work.

## Physicochemical Properties

A foundational understanding of the physical and chemical properties of **3-(3-bromophenyl)propanoic acid** is essential before delving into its spectroscopic analysis.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>2</sub>	
Molecular Weight	229.07 g/mol	
CAS Number	42287-90-1	
Melting Point	72-76 °C	
Appearance	White to off-white solid	
Solubility	Insoluble in water	

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

Proton NMR (<sup>1</sup>H NMR) is a powerful technique for determining the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms.

### **Experimental Protocol: <sup>1</sup>H NMR**

- **Sample Preparation:** Dissolve approximately 5-10 mg of **3-(3-bromophenyl)propanoic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
- **Data Acquisition:** Acquire the <sup>1</sup>H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Key parameters to optimize include the number of scans, pulse width, and relaxation delay.

## Data Interpretation

The  $^1\text{H}$  NMR spectrum of **3-(3-bromophenyl)propanoic acid** is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the propanoic acid chain, and the carboxylic acid proton.

- **Aromatic Region ( $\delta$  7.0-8.0 ppm):** The four protons on the brominated benzene ring will exhibit complex splitting patterns due to spin-spin coupling. The substitution pattern (meta) will influence the chemical shifts and coupling constants of these protons.
- **Aliphatic Region ( $\delta$  2.5-3.5 ppm):** The two methylene groups ( $-\text{CH}_2\text{CH}_2-$ ) in the propanoic acid chain will appear as two distinct multiplets. The protons closer to the aromatic ring will be slightly downfield compared to those adjacent to the carbonyl group. They will likely appear as triplets due to coupling with each other.
- **Carboxylic Acid Proton ( $\delta$  10-13 ppm):** The acidic proton of the carboxyl group is typically observed as a broad singlet in a downfield region of the spectrum. Its chemical shift can be concentration and solvent-dependent.<sup>[1]</sup>

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR ( $^{13}\text{C}$  NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

## Experimental Protocol: $^{13}\text{C}$ NMR

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Acquisition:** Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

## Data Interpretation

The  $^{13}\text{C}$  NMR spectrum of **3-(3-bromophenyl)propanoic acid** will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

- Carbonyl Carbon ( $\delta$  ~170-180 ppm): The carbon of the carboxylic acid group will appear at the most downfield chemical shift.[2]
- Aromatic Carbons ( $\delta$  ~120-145 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbon atom directly bonded to the bromine atom will be influenced by the halogen's electronic effects.
- Aliphatic Carbons ( $\delta$  ~25-40 ppm): The two methylene carbons of the propanoic acid chain will appear in the upfield region of the spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

## Experimental Protocol: FT-IR

A common and effective method for solid samples is the thin solid film technique.[3]

- Sample Preparation: Dissolve a small amount of **3-(3-bromophenyl)propanoic acid** in a volatile solvent like methylene chloride.
- Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

## Data Interpretation

The FT-IR spectrum of **3-(3-bromophenyl)propanoic acid** will exhibit characteristic absorption bands confirming the presence of its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
3300-2500 (broad)	O-H stretch	Carboxylic acid
~3000	C-H stretch	Aromatic and Aliphatic
~1700	C=O stretch	Carboxylic acid
~1600, ~1475	C=C stretch	Aromatic ring
~1300	C-O stretch	Carboxylic acid
Below 800	C-Br stretch	Aryl halide

The broad O-H stretch is a hallmark of a carboxylic acid, arising from strong hydrogen bonding between molecules.[\[1\]](#)[\[4\]](#) The sharp, strong absorption around 1700 cm<sup>-1</sup> is characteristic of the carbonyl group.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion (M<sup>+</sup>•).
- **Fragmentation:** The molecular ion is often unstable and undergoes fragmentation to produce smaller, charged fragments.
- **Detection:** The positively charged ions are accelerated, separated based on their m/z ratio by a mass analyzer, and detected.

## Data Interpretation

The mass spectrum of **3-(3-bromophenyl)propanoic acid** will provide key structural information.

- Molecular Ion Peak: The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two stable isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in approximately a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one at m/z corresponding to the molecule with  $^{79}\text{Br}$  and another at m/z+2 for the molecule with  $^{81}\text{Br}$ . For  $\text{C}_9\text{H}_9^{79}\text{BrO}_2$ , the expected m/z is 228, and for  $\text{C}_9\text{H}_9^{81}\text{BrO}_2$ , it is 230.
- Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).<sup>[5]</sup> The fragmentation of the aromatic ring and the propanoic acid chain will also produce characteristic fragment ions.

## Workflow and Data Integration

The comprehensive analysis of **3-(3-bromophenyl)propanoic acid** involves a synergistic approach where data from multiple spectroscopic techniques are integrated to build a complete structural picture.

Caption: Integrated workflow for the spectroscopic analysis of **3-(3-bromophenyl)propanoic acid**.

## Conclusion

The multifaceted spectroscopic analysis presented in this guide provides a robust framework for the unequivocal identification and characterization of **3-(3-bromophenyl)propanoic acid**. By combining the insights from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry, researchers and drug development professionals can ensure the quality and integrity of this important chemical entity, thereby facilitating its successful application in their scientific endeavors. The detailed protocols and interpretation guidelines serve as a practical resource for obtaining and understanding the critical data necessary for advancing research and development.

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